molecular formula C13H8Cl2N2OS3 B2539142 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide CAS No. 476643-30-8

2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide

Cat. No.: B2539142
CAS No.: 476643-30-8
M. Wt: 375.3
InChI Key: WAAZUSRPNQYZHX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the thiazole ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the methylthio group: The methylthio group can be introduced by reacting the thiazole derivative with methylthiolating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.

    Chlorination: The chlorination of the thiophene ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated thiophene derivative with an appropriate amine, such as 2-(methylthio)benzo[d]thiazol-6-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers study the compound’s effects on different biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-(methylthio)phenyl)thiophene-3-carboxamide
  • 2,5-dichloro-N-(2-(methylthio)benzothiazol-6-yl)benzamide
  • 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Uniqueness

2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is unique due to the presence of both the thiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methylthio group further enhances its reactivity and potential for modification, allowing for the development of new derivatives with improved properties.

Properties

IUPAC Name

2,5-dichloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS3/c1-19-13-17-8-3-2-6(4-9(8)20-13)16-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAZUSRPNQYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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